5-Amino-2-metoxibencenosulfonamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

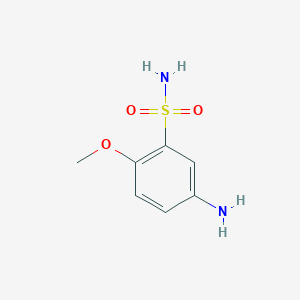

5-Amino-2-methoxybenzenesulfonamide is an organic compound with the molecular formula C7H10N2O3S. . This compound is characterized by an amino group at the 5-position, a methoxy group at the 2-position, and a sulfonamide group attached to a benzene ring.

Aplicaciones Científicas De Investigación

5-Amino-2-methoxybenzenesulfonamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its antibacterial properties and its role in inhibiting bacterial growth.

Medicine: It serves as a precursor for the synthesis of sulfa drugs, which are used to treat bacterial infections.

Industry: The compound is used in the production of dyes and pigments .

Mecanismo De Acción

Target of Action

5-Amino-2-methoxybenzenesulfonamide primarily targets carbonic anhydrases . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of the enzyme. This is a crucial process in the regulation of pH and fluid balance in various biological systems .

Mode of Action

The compound interacts with its target, the carbonic anhydrase enzyme, through a coordination bond . This bond is formed between the negatively charged nitrogen of the alkylated amino group of the 5-Amino-2-methoxybenzenesulfonamide and the zinc ion (Zn (ii)) in the active site of the carbonic anhydrase . This binding reaction is linked to the deprotonation of the amino group and protonation of the zinc-bound hydroxide .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-methoxybenzenesulfonamide typically involves the following steps:

Nitration: The starting material, 2-methoxyaniline, undergoes nitration to introduce a nitro group at the 5-position.

Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.

Sulfonation: The resulting 5-amino-2-methoxyaniline is sulfonated using chlorosulfonic acid to introduce the sulfonamide group

Industrial Production Methods

In industrial settings, the production of 5-Amino-2-methoxybenzenesulfonamide follows similar synthetic routes but on a larger scale. The process involves:

Análisis De Reacciones Químicas

Types of Reactions

5-Amino-2-methoxybenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions

Major Products

Comparación Con Compuestos Similares

Similar Compounds

5-Amino-2-methylbenzenesulfonamide: Similar structure but with a methyl group instead of a methoxy group.

2-Methylbenzenesulfonamide: Lacks the amino group.

3-Amino-4-methylbenzenesulfonamide: Different substitution pattern on the benzene ring

Uniqueness

5-Amino-2-methoxybenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the amino and methoxy groups, along with the sulfonamide group, makes it a versatile compound for various applications in chemistry, biology, and medicine .

Actividad Biológica

5-Amino-2-methoxybenzenesulfonamide is a sulfonamide compound known for its diverse biological activities and applications in medicinal chemistry. This compound, often used as an intermediate in the synthesis of pharmaceuticals, exhibits significant potential as an antimicrobial and anti-inflammatory agent. Its unique structure, featuring both amino and methoxy functional groups, contributes to its biological efficacy.

Structure

The chemical structure of 5-amino-2-methoxybenzenesulfonamide can be represented as follows:

- Molecular Formula: C7H10N2O3S

- Molecular Weight: 190.23 g/mol

- Melting Point: 166-167 °C

Reactivity

The compound can undergo various chemical reactions:

- Oxidation: Typically with agents like hydrogen peroxide.

- Reduction: Using lithium aluminum hydride or sodium borohydride.

- Substitution: Nucleophilic substitutions at the amino or methoxy groups.

The primary mechanism of action involves the binding of the sulfonamide group to specific enzymes, inhibiting their activity. This inhibition affects various biochemical pathways, leading to the compound's biological effects.

Antimicrobial Properties

5-Amino-2-methoxybenzenesulfonamide has shown promising antimicrobial activity against a range of pathogens. Studies indicate that it can inhibit bacterial growth by interfering with folate synthesis, a critical pathway for bacterial proliferation.

Anti-inflammatory Effects

Research has demonstrated that this compound exhibits anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This makes it a candidate for treating conditions characterized by inflammation.

Anticancer Activity

Recent studies have explored the anticancer potential of 5-amino-2-methoxybenzenesulfonamide. It has been tested against various cancer cell lines, showing notable inhibitory effects:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.5 ± 1.2 | |

| HEPG2 (Liver Cancer) | 12.3 ± 0.8 | |

| A549 (Lung Cancer) | 9.8 ± 1.0 |

These findings suggest that the compound may disrupt tumor growth by targeting specific molecular pathways associated with cancer cell survival.

Study on Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of 5-amino-2-methoxybenzenesulfonamide against multi-drug resistant strains of Escherichia coli. The compound exhibited significant activity with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL, highlighting its potential as a therapeutic agent in combating resistant infections.

Investigation into Anti-inflammatory Mechanisms

A study conducted by Zhang et al. focused on the anti-inflammatory effects of this sulfonamide in a murine model of acute inflammation. The results indicated a reduction in inflammatory markers such as TNF-alpha and IL-6 following treatment with the compound, suggesting its utility in managing inflammatory diseases.

Propiedades

IUPAC Name |

5-amino-2-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3S/c1-12-6-3-2-5(8)4-7(6)13(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYYZMIPOAWOHAI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00397583 |

Source

|

| Record name | 5-Amino-2-methoxybenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88508-44-5 |

Source

|

| Record name | 5-Amino-2-methoxybenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.